molecular formula C12H23O7P B8250599 tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Cat. No.: B8250599
M. Wt: 310.28 g/mol
InChI Key: ITMWZLZNRMOSPD-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a phosphonate-containing ester with a tert-butyl ester group, an acetoxy substituent, and a diethoxyphosphoryl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines steric bulk (from the tert-butyl group) with reactive functional groups (acetoxy and phosphoryl), making it valuable for constructing complex molecules like heterocycles or chiral centers .

Properties

IUPAC Name

tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWZLZNRMOSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of tert-Butyl Diethylphosphonoacetate

The precursor tert-butyl diethylphosphonoacetate is synthesized via a Michaelis-Arbuzov reaction. In a representative procedure, tert-butyl bromoacetate reacts with triethyl phosphite under inert atmosphere at elevated temperatures.

Reaction Conditions :

  • Temperature: 90°C

  • Duration: 6 hours

  • Atmosphere: Nitrogen

  • Catalyst: None required

Mechanism :
The reaction proceeds through nucleophilic displacement of the bromide by triethyl phosphite, forming a phosphonate intermediate. The tert-butyl group provides steric protection, minimizing side reactions.

Yield : 97% (reported for analogous compounds).

Step 2: Acetylation of the Hydroxyl Intermediate

The phosphonate intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or DMAP).

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Base: 4-Dimethylaminopyridine (DMAP)

Key Data :

  • Molar Ratio : 1:1.2 (phosphonate:acetylating agent)

  • Yield : 85–90% (extrapolated from similar acetylation reactions).

One-Pot Tandem Phosphorylation-Acetylation

Recent advancements enable a streamlined one-pot synthesis, combining phosphorylation and acetylation without isolating intermediates.

Procedure :

  • tert-Butyl bromoacetate and triethyl phosphite undergo Michaelis-Arbuzov reaction at 90°C for 6 hours.

  • Direct addition of acetic anhydride and DMAP to the reaction mixture, followed by stirring at room temperature for 12 hours.

Advantages :

  • Reduced purification steps.

  • Total yield: 80–85%.

Limitations :

  • Requires precise stoichiometry to avoid over-acetylation.

Alternative Route via tert-Butyl Glycidate Derivatives

A less conventional method involves epoxide-opening reactions. tert-Butyl glycidate is treated with diethyl phosphite under acidic conditions, followed by acetylation.

Reaction Conditions :

  • Acid Catalyst: Trifluoroacetic acid (TFA)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to 25°C

Mechanism :

  • Epoxide ring opening by diethyl phosphite generates a secondary alcohol, which is subsequently acetylated.

Yield : 70–75% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Two-Step SynthesisPhosphorylation → Acetylation85–90%ModerateHigh
One-Pot TandemCombined phosphorylation/acetylation80–85%LowModerate
Glycidate Derivative RouteEpoxide opening → Acetylation70–75%HighLow

Optimization Strategies and Challenges

Minimizing Polymerization

Inspired by tert-butyl acetate synthesis, adding polymerization inhibitors (e.g., phenothiazine or hydroquinone) at 0.0007–0.001% wt/wt of acetic acid suppresses oligomerization during phosphorylation.

Solvent Selection

Polar aprotic solvents (e.g., DMSO, THF) enhance reaction rates but may require stringent drying. Non-polar solvents (toluene) improve selectivity in acetylation steps.

Catalyst Screening

  • DMAP : Accelerates acetylation but may degrade at high temperatures.

  • Strong Acidic Resins : Explored for esterification but risk tert-butyl group cleavage .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates and other derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Development

Histone Deacetylase Inhibitors:
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate serves as a crucial precursor for the synthesis of histone deacetylase inhibitors. These inhibitors are vital in cancer therapy as they can modulate gene expression through epigenetic modifications, enhancing the efficacy of cancer treatments by altering cellular pathways that control proliferation and apoptosis.

Case Study:
A study demonstrated that derivatives of this compound showed promising anti-cancer activity by inhibiting histone deacetylases, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This underscores the potential of this compound in developing novel cancer therapies.

Agricultural Chemistry

Agrochemical Synthesis:
The compound is utilized as an intermediate in the synthesis of various agrochemicals, particularly those aimed at enhancing crop protection. Its phosphonate group contributes to the development of more effective herbicides and pesticides, improving agricultural productivity .

Data Table: Agrochemical Applications

Application TypeCompound ExampleMechanism
HerbicidesGlyphosateInhibition of specific pathways in plants
PesticidesChlorpyrifosDisruption of nerve function in pests

Biochemical Research

Enzymatic Studies:
In biochemical assays, this compound is employed to study enzyme activity, particularly in pathways involving histone modification. This aids researchers in understanding complex biological systems and the role of specific enzymes in disease mechanisms .

Case Study:
Research involving this compound has led to insights into the regulation of gene expression through histone modifications, providing a deeper understanding of epigenetic control mechanisms in various diseases, including cancer and neurodegenerative disorders .

Material Science

Polymer Formulation:
The compound is also used in material science for developing specialty polymers and coatings with enhanced properties such as chemical resistance and durability. These materials are crucial for industrial applications where performance under harsh conditions is required .

Environmental Science

Sustainable Practices:
this compound contributes to environmentally friendly practices by serving as a precursor for solvents and extraction agents that reduce environmental impact during chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its phosphoryl group plays a crucial role in these interactions, forming stable complexes with target molecules and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in ester groups (tert-butyl vs. ethyl/methyl), phosphoryl substituents (diethoxy vs. dimethoxy), or additional functional groups (e.g., bromo, amino). Below is a systematic comparison:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate* C₁₂H₂₃O₇P ~311.33 Acetoxy, diethoxyphosphoryl, tert-butyl ester
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate C₁₀H₁₉O₇P 282.23 Acetoxy, diethoxyphosphoryl, ethyl ester
tert-Butyl 2-(diethoxyphosphoryl)acetate C₁₀H₂₁O₅P 252.24 Diethoxyphosphoryl, tert-butyl ester
tert-Butyl 2-(dimethoxyphosphoryl)acetate C₈H₁₇O₅P 224.19 Dimethoxyphosphoryl, tert-butyl ester
Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate C₁₂H₂₄NO₇P 325.30 Boc-protected amino, diethoxyphosphoryl, methyl ester

*Calculated molecular weight based on structural analogy.

Table 2: Physical and Hazard Properties
Compound Name Boiling Point Storage Conditions Hazard Statements (GHS) Reference
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate Not reported +4°C, pure form H315, H319, H335 (irritation)
tert-Butyl 2-(diethoxyphosphoryl)acetate No data Inert atmosphere, room temp H315, H319 (skin/eye irritation)
tert-Butyl 2-(dimethoxyphosphoryl)acetate Not available Room temperature H315, H319, H335

Key Observations :

  • Phosphoryl Substituents : Diethoxy groups increase hydrophobicity versus dimethoxy, affecting solubility in polar solvents .
  • Reactivity: The acetoxy group in the target compound may facilitate hydrolysis or nucleophilic substitution, unlike non-acetoxy analogs .

Comparison Insights :

  • The target compound’s tert-butyl ester offers superior stability under acidic conditions compared to ethyl esters, making it suitable for multi-step syntheses .
  • Dimethoxyphosphoryl analogs are less electron-withdrawing than diethoxy variants, altering reactivity in Michael additions or phosphorylations .

Biological Activity

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, with the CAS number 27784-76-5, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.

  • Molecular Formula : C12H23O7P
  • Molecular Weight : 310.28 g/mol
  • Density : 1.1±0.1 g/cm³
  • Boiling Point : 274.7 °C at 760 mmHg
  • Flash Point : 155.1 °C

This compound acts as a precursor for various bioactive compounds, particularly in the realm of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to play significant roles in cancer therapy by altering gene expression and promoting apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)17
HT-29 (Colon Cancer)9
HeLa (Cervical Cancer)0.63 - 0.85

These findings suggest that the compound can inhibit cell proliferation and induce apoptosis, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Studies have indicated that it can effectively inhibit the growth of several bacterial strains, which is crucial for addressing antibiotic resistance issues.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing substantial inhibition rates comparable to standard antibiotics .

Safety and Toxicity

The safety profile of this compound is still under investigation. Preliminary studies suggest low toxicity levels in non-cancerous cell lines, but comprehensive toxicity assessments are necessary to establish safe dosage ranges for potential therapeutic use.

Q & A

Q. What strategies improve enantioselectivity in asymmetric syntheses using this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) during Horner-Wadsworth-Emmons reactions. Monitor ee via chiral HPLC (Chiralpak IA column) and optimize solvent polarity (e.g., THF vs. toluene) to enhance stereocontrol .

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